5-(Azepan-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde
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Description
The compound “5-(Azepan-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde” is a complex organic molecule. It contains several functional groups and rings, including an azepane ring, a pyrazoloquinazoline ring, and an aldehyde group . It’s part of a larger family of compounds known as quinazolines, which are nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a topic of considerable interest due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . An efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles provides various quinazolines in excellent yields .Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 . The pyrimidine ring readily undergoes N-oxidation using various oxidizing agents to afford pyrimidine N-oxides .Chemical Reactions Analysis
Quinazoline derivatives have been found to be reactive intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . They have been used in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance .Mechanism of Action
While the specific mechanism of action for “5-(Azepan-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde” is not mentioned in the search results, quinazoline derivatives are known for their broad-spectrum of pharmacological activities . They have been used in the treatment of various diseases, including cancer .
Properties
IUPAC Name |
5-(azepan-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-15(12-23)18-19-17(21-10-6-2-3-7-11-21)14-8-4-5-9-16(14)22(18)20-13/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVBBSAUOCSFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1C=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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